molecular formula C10H8N4S B13891164 4-(1h-Indazol-5-yl)-1,3-thiazol-2-amine

4-(1h-Indazol-5-yl)-1,3-thiazol-2-amine

Cat. No.: B13891164
M. Wt: 216.26 g/mol
InChI Key: IHKNEMYSHFRMOS-UHFFFAOYSA-N
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Description

4-(1H-Indazol-5-yl)-1,3-thiazol-2-amine is a heterocyclic compound that features both indazole and thiazole moieties. Indazole is known for its wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties . Thiazole, on the other hand, is a sulfur-containing heterocycle that is often found in various biologically active compounds . The combination of these two moieties in a single molecule makes this compound a compound of significant interest in medicinal chemistry and drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-Indazol-5-yl)-1,3-thiazol-2-amine typically involves the formation of the indazole and thiazole rings followed by their coupling. One common method for synthesizing indazole involves the cyclization of o-haloaryl-N-tosylhydrazones using a copper catalyst . The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic routes for large-scale production. This could include the use of continuous flow reactors to improve reaction efficiency and yield, as well as the development of greener and more sustainable reaction conditions .

Chemical Reactions Analysis

Types of Reactions

4-(1H-Indazol-5-yl)-1,3-thiazol-2-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can lead to the formation of thiazole sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the indazole or thiazole rings .

Scientific Research Applications

4-(1H-Indazol-5-yl)-1,3-thiazol-2-amine has a wide range of scientific research applications, including:

Properties

Molecular Formula

C10H8N4S

Molecular Weight

216.26 g/mol

IUPAC Name

4-(1H-indazol-5-yl)-1,3-thiazol-2-amine

InChI

InChI=1S/C10H8N4S/c11-10-13-9(5-15-10)6-1-2-8-7(3-6)4-12-14-8/h1-5H,(H2,11,13)(H,12,14)

InChI Key

IHKNEMYSHFRMOS-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1C3=CSC(=N3)N)C=NN2

Origin of Product

United States

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